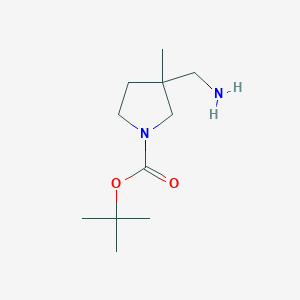

Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

Description

Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom of the five-membered ring. The 3-position of the pyrrolidine ring is substituted with both an aminomethyl (-CH2NH2) and a methyl (-CH3) group. The Boc group enhances stability during synthetic processes, making the compound valuable in multi-step organic syntheses.

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBNDQGUYWSBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720227 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158758-67-8 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its biological activity, particularly its interactions with enzymes and receptors. Research indicates that it may have potential therapeutic effects in treating neurological disorders due to its ability to modulate biochemical pathways.

Medicine

Ongoing research explores the use of this compound as a precursor for active pharmaceutical ingredients (APIs). Its role in drug development is particularly noteworthy in the context of diseases like Alzheimer's, where it may influence amyloid beta aggregation and neuroprotection.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on astrocytes exposed to amyloid beta peptides. Results showed that the compound reduced oxidative stress markers and inflammation, suggesting potential for therapeutic use in Alzheimer's disease management.

Case Study 2: Synthesis of Derivatives

Researchers successfully synthesized derivatives of this compound that exhibited enhanced biological activity against specific cancer cell lines. These derivatives demonstrated improved selectivity and potency compared to the parent compound.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Applications |

|---|---|---|

| This compound | Pyrrolidine | Drug development, neuroprotection |

| Tert-butyl (3-aminomethyl)phenylcarbamate | Phenyl | Anticancer research |

| Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | Pyrrolidine | Building block for pharmaceuticals |

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Substituted Pyrrolidine Derivatives

Key Findings :

- The 3-aminophenoxy derivative () may exhibit enhanced binding to aromatic targets due to its planar phenoxy group.

Azetidine-Based Analogs

Azetidine (four-membered ring) derivatives exhibit increased ring strain compared to pyrrolidines, altering their conformational flexibility and reactivity.

Key Findings :

Pyridine-Containing Derivatives

Pyridine rings introduce aromaticity and basicity, influencing electronic properties.

Biological Activity

Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including enzyme interactions, receptor binding, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 200.28 g/mol. The compound features a pyrrolidine ring, which is known for its presence in various bioactive molecules.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially altering metabolic pathways relevant to diseases such as Alzheimer's and other neurological disorders.

- Receptor Binding : The compound has been shown to bind to various receptors, which may modulate their activity. This interaction can influence neurotransmitter systems, offering insights into its potential use in treating psychiatric conditions .

Enzyme Interactions

Research indicates that this compound may exhibit the following enzyme-related activities:

- Acetylcholinesterase Inhibition : This inhibition can lead to increased levels of acetylcholine, a neurotransmitter critical for memory and learning processes.

- β-secretase Inhibition : By inhibiting β-secretase, the compound could potentially reduce the formation of amyloid plaques associated with Alzheimer's disease .

Receptor Affinity

Studies have highlighted the compound's affinity for various receptors:

- NMDA Receptors : Interaction with NMDA receptors may enhance cognitive function and neuroprotection.

- Dopamine Receptors : Binding to dopamine receptors suggests potential applications in treating mood disorders and schizophrenia.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress induced by amyloid-beta peptide, indicating its potential as a neuroprotective agent .

- Cytotoxicity Assessment : The compound showed no significant cytotoxic effects at concentrations up to 100 μM in astrocyte cultures, suggesting a favorable safety profile for further development .

- Behavioral Studies : Animal models treated with this compound displayed improved cognitive performance in memory tasks compared to control groups, supporting its potential therapeutic role in cognitive enhancement .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it can be compared with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Similar pyrrolidine structure | Moderate enzyme inhibition |

| Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | Different stereochemistry | Enhanced receptor binding affinity |

| Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | Different substitution pattern | Potential neuroprotective effects |

Preparation Methods

Boc Protection of 3-Methylpyrrolidine

A common initial step is the protection of the pyrrolidine nitrogen with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O). This reaction typically proceeds as follows:

- Reagents: 3-methylpyrrolidine (or 3-aminopyrrolidine derivative), di-tert-butyl dicarbonate.

- Solvent: Chloroform or dichloromethane.

- Conditions: The reaction is conducted at 0°C to room temperature with stirring for about 1 hour.

- Outcome: Formation of tert-butyl 3-methylpyrrolidine-1-carboxylate with yields up to 98%.

This step protects the nitrogen and facilitates further functionalization at the 3-position without interference from the amine group.

Introduction of Aminomethyl Group

The aminomethyl group at the 3-position can be introduced via nucleophilic substitution or reductive amination on an appropriate intermediate:

- Starting from a 3-formyl or 3-halogenated pyrrolidine derivative, the aminomethyl group is introduced by reaction with formaldehyde and ammonia or amine sources.

- Alternatively, nucleophilic substitution using aminomethyl reagents under basic conditions can be employed.

- Reaction conditions typically involve mild heating (20–50°C) and use of bases such as triethylamine or sodium hydride to promote substitution.

This step is critical to ensure regioselectivity and to avoid over-alkylation or side reactions.

Purification and Isolation

After synthesis, the product is purified by:

- Recrystallization: Using solvents like ethyl acetate, hexane, or mixtures thereof.

- Column Chromatography: Silica gel chromatography with solvent systems such as hexane/ethyl acetate (2:1) to separate impurities.

- Extraction and Washing: Acid-base extraction to remove unreacted amines or side products.

Purity is confirmed by analytical techniques such as NMR, HPLC, and mass spectrometry.

Industrial Production Considerations

Industrial-scale production adapts the laboratory methods with modifications for scalability and safety:

- Batch Process: Controlled batch reactors with temperature regulation (0–50°C) and inert atmosphere to prevent oxidation.

- Continuous Flow Synthesis: Emerging methods use flow reactors for better heat and mass transfer, improving yield and reproducibility.

- Waste Minimization: Optimization of reagent stoichiometry and solvent recycling to reduce environmental impact.

- Safety Protocols: Use of closed systems, protective equipment, and proper ventilation due to the handling of reactive reagents like di-tert-butyl dicarbonate and bases.

Reaction Conditions and Parameters Summary

| Step | Reagents/Conditions | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | 3-methylpyrrolidine, di-tert-butyl dicarbonate | 0°C to RT | ~1 hour | 95–98 | Solvent: CHCl3 or DCM; inert atmosphere |

| Aminomethyl Introduction | Formaldehyde/amine or aminomethyl reagent | 20–50°C | 2–6 hours | 80–90 | Base: triethylamine or NaH |

| Purification | Recrystallization, column chromatography | Ambient | Variable | — | Solvent system: hexane/ethyl acetate |

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic tert-butyl singlet at ~1.4 ppm; pyrrolidine ring protons between 2.5–3.5 ppm confirm structure.

- HPLC: Used to monitor reaction progress and confirm purity (>98% purity achievable).

- Mass Spectrometry: Confirms molecular weight consistent with C11H22N2O2 (approximate MW ~214 g/mol for the target compound).

- Reaction Monitoring: Gas chromatography and HPLC are standard for kinetic studies and optimization.

Q & A

Q. What are the standard synthetic routes and purification methods for tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate?

The compound is synthesized via a multi-step batch process starting from pyrrolidine derivatives. Key steps include alkylation of the pyrrolidine ring, followed by protection of the amine group using tert-butyl chloroformate. Purification is achieved via recrystallization or column chromatography to isolate the product with >95% purity. Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize byproducts such as unreacted intermediates or diastereomers .

Q. Which chemical reactions are most applicable to this compound, and what reagents/conditions are typically used?

Common reactions include:

- Oxidation : Hydrogen peroxide or potassium permanganate under acidic conditions yields amine oxides or carboxylic acids.

- Reduction : Lithium aluminum hydride (LiAlH4) in anhydrous ether reduces the aminomethyl group to a primary amine.

- Substitution : Nucleophiles (e.g., alkyl halides) replace the aminomethyl group in the presence of a base like triethylamine. Reaction outcomes depend on steric hindrance from the tert-butyl group and the methyl substituent on the pyrrolidine ring .

Q. How is the compound characterized analytically to confirm structure and purity?

Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons) and mass spectrometry (m/z 214.30 for [M+H]⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane). Chiral chromatography may resolve stereoisomers if present .

Advanced Research Questions

Q. How can stereochemical challenges in derivative synthesis be addressed?

Enantiomeric resolution requires chiral stationary phases (e.g., amylose-based columns) or enzymatic resolution using lipases. Computational modeling (e.g., DFT calculations) predicts preferred reaction pathways to minimize racemization during functional group transformations .

Q. What strategies resolve yield discrepancies during scale-up synthesis?

Contradictions in reaction yields (e.g., 60% lab vs. 40% industrial scale) often stem from heat/mass transfer inefficiencies. Solutions include:

- Continuous flow microreactors : Enhance mixing and temperature control (e.g., 0–20°C for exothermic steps).

- Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy adjusts reagent stoichiometry dynamically .

Q. How are reaction mechanisms elucidated for drug precursor synthesis involving this compound?

Mechanistic studies employ:

- Kinetic isotope effects : Deuterated analogs identify rate-determining steps.

- Computational docking : Predicts interactions with biological targets (e.g., enzyme active sites).

- Trapping experiments : Isolate transient intermediates (e.g., iminium ions) using stabilizing agents .

Q. What methods optimize reaction conditions for specific derivatives (e.g., alkylated or oxidized products)?

Q. How are structural analogs designed to enhance bioactivity while retaining the pyrrolidine core?

Strategies include:

- Bioisosteric replacement : Swapping the tert-butyl group with trifluoromethyl to improve metabolic stability.

- Functional group addition : Introducing electron-withdrawing groups (e.g., -NO₂) to modulate receptor binding affinity. Comparative studies with analogs (e.g., tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate) highlight steric and electronic effects on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.